molecular formula C14H12O3 B2480400 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 13008-11-2

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B2480400
CAS RN: 13008-11-2
M. Wt: 228.247
InChI Key: KKDGKMBVFICGHW-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . The compound is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O3/c1-7-4-14(15)17-12-6-13-11(5-10(7)12)8(2)9(3)16-13/h4-6H,1-3H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Green Synthesis Approaches

One significant application of related furochromenone structures is in the development of green synthesis methods. For instance, Kumar et al. (2015) demonstrated a green, catalyst-free, and solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes high yield, atom efficiency, and environmental friendliness, which are essential in modern chemical synthesis (Kumar et al., 2015).

Novel Synthesis Techniques

Zhou et al. (2013) developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction. This process, involving Michael addition and nucleophilic addition, demonstrates the complexity and versatility in synthesizing furochromenone derivatives, potentially including 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one (Zhou et al., 2013).

Phototoxicity and Synthesis for Therapeutic Targets

Chimichi et al. (2002) focused on synthesizing linear 7H-furo[3,2-g]chromen-7-one derivatives for evaluating their phototoxicity on cultured cell lines, indicating potential therapeutic applications (Chimichi et al., 2002).

Crystal Structure Analysis

Cox et al. (2003) investigated the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding the properties of these molecules (Cox et al., 2003).

Synthesis and Biomedical Applications

Amr et al. (2017) synthesized a series of substituted 7H-furo[3,2-g]chromen-7-one derivatives, testing them as EGFR and VEGFR-2 kinase inhibitors, illustrating the biomedical relevance of these compounds (Amr et al., 2017).

properties

IUPAC Name

2,3,5-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-4-14(15)17-12-6-13-11(5-10(7)12)8(2)9(3)16-13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDGKMBVFICGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877437
Record name PSORALEN,4,4',5'-TRIMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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